Methyl2-(azetidin-3-yl)propanoatehydrochloride
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Overview
Description
Methyl 2-(azetidin-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(azetidin-3-yl)propanoate hydrochloride typically involves the reaction of azetidine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azetidin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 2-(azetidin-3-yl)propanoate hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(azetidin-2-yl)propanoate hydrochloride: Similar structure but with a different position of the azetidine ring.
Methyl 2-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride: Contains a cyclohexane ring in addition to the azetidine ring.
Uniqueness
Methyl 2-(azetidin-3-yl)propanoate hydrochloride is unique due to its specific structure, which includes a four-membered azetidine ring. This structure imparts unique chemical and physical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl 2-(azetidin-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5(7(9)10-2)6-3-8-4-6;/h5-6,8H,3-4H2,1-2H3;1H |
InChI Key |
TUKNGBONMXEBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNC1)C(=O)OC.Cl |
Origin of Product |
United States |
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